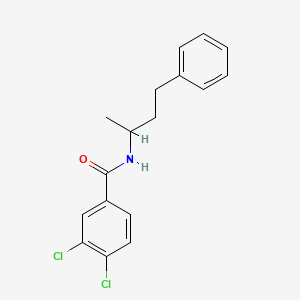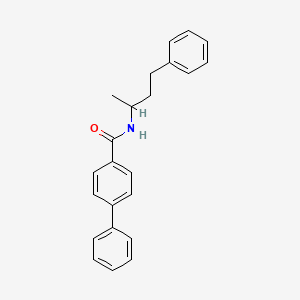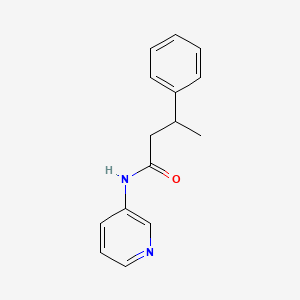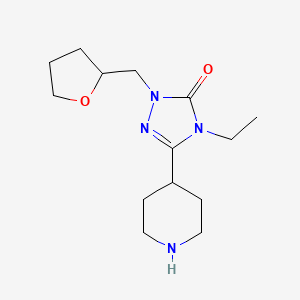
1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride
Descripción general
Descripción
1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication commonly used to treat high blood pressure, angina, and other cardiovascular conditions. However, propranolol also has potential applications in scientific research due to its unique chemical properties and physiological effects.
Aplicaciones Científicas De Investigación
Propranolol has been used in a variety of scientific research applications, including studies on cardiovascular physiology, anxiety disorders, and memory consolidation. In cardiovascular research, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride is used to block beta-adrenergic receptors and reduce heart rate and blood pressure. In anxiety research, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride has been shown to reduce the physiological symptoms of anxiety by blocking the effects of adrenaline. In memory research, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride has been used to block the consolidation of traumatic memories, potentially offering a new treatment approach for post-traumatic stress disorder.
Mecanismo De Acción
Propranolol works by blocking beta-adrenergic receptors, which are responsible for the effects of adrenaline and other stress hormones on the body. By blocking these receptors, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride reduces heart rate, blood pressure, and other physiological responses to stress. Propranolol also has some non-specific effects on other receptors, including serotonin and dopamine receptors, which may contribute to its effects on anxiety and memory consolidation.
Biochemical and Physiological Effects
Propranolol has a number of biochemical and physiological effects on the body, including reducing heart rate, blood pressure, and cardiac output. Propranolol also reduces the release of adrenaline and other stress hormones, and may have some effects on neurotransmitters such as serotonin and dopamine. In addition, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride has been shown to have anti-inflammatory effects and may be useful in treating inflammatory conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propranolol has several advantages for use in lab experiments, including its well-established safety profile and availability in both oral and injectable forms. Propranolol is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride also has some limitations, including its non-specific effects on other receptors and the potential for off-target effects in some study populations. In addition, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride may not be effective in all study designs or for all research questions.
Direcciones Futuras
There are many potential future directions for 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride research, including exploring its effects on other physiological systems such as the immune system and the gut microbiome. Propranolol may also have potential applications in treating other psychiatric disorders such as depression and addiction. In addition, there is ongoing research into the use of 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride as a prophylactic treatment for post-traumatic stress disorder, and further studies are needed to determine the optimal dosing and timing of this treatment approach. Overall, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride is a versatile and promising tool for scientific research, with many potential applications in a variety of fields.
Propiedades
IUPAC Name |
1-[bis(2-methylpropyl)amino]-3-(2-chlorophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO2.ClH/c1-13(2)9-19(10-14(3)4)11-15(20)12-21-17-8-6-5-7-16(17)18;/h5-8,13-15,20H,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKKMJIQCPZFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(COC1=CC=CC=C1Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methylbutanamide](/img/structure/B3975601.png)
![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3975606.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3975612.png)

![N-methyl-N-[(2-methylpyridin-4-yl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3975622.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3975624.png)

![ethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3975637.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3975659.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)
